

10,10-Dimethylanthrone solubility in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **10,10-Dimethylanthrone**

Cat. No.: **B028749**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **10,10-Dimethylanthrone** in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals. **Disclaimer:** This document is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

Executive Summary

10,10-Dimethylanthrone is a key chemical intermediate whose utility in synthesis, purification, and formulation is fundamentally dictated by its solubility characteristics. This guide provides a comprehensive analysis of its solubility profile, grounded in established chemical principles and available data. We present a detailed, self-validating experimental protocol for quantitative solubility determination, summarize the qualitative solubility across a spectrum of common laboratory solvents, and explain the underlying intermolecular forces governing these observations. The structural features of **10,10-dimethylanthrone**—a large, rigid, and nonpolar aromatic core—are the primary determinants of its solubility, favoring nonpolar and polar aprotic solvents over polar protic media.

Introduction: The Physicochemical Identity of 10,10-Dimethylanthrone

10,10-Dimethylanthrone (CAS 5447-86-9) is an off-white to light yellow crystalline solid with a molecular formula of C₁₆H₁₄O and a molecular weight of 222.28 g/mol .^{[1][2]} Its structure is characterized by a tricyclic anthrone framework with two methyl groups affixed to the C10 position.^[3] This gem-dimethyl substitution prevents enolization and imparts significant steric bulk, influencing both its reactivity and its interactions with solvent molecules.^[4] With a melting point in the range of 101-103°C, it is a stable solid at standard laboratory conditions.^[1] Its primary application lies as a crucial intermediate in the synthesis of pharmaceuticals, most notably Melitracen hydrochloride.^[3] A thorough understanding of its solubility is therefore not merely academic but a prerequisite for optimizing reaction conditions, developing purification strategies, and designing analytical methods.

The Theoretical Basis of Solubility: "Like Dissolves Like"

The solubility of a molecular solid in a liquid solvent is governed by the thermodynamics of mixing, which can be simplified by the adage, "like dissolves like."^[5] This principle states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.

The **10,10-dimethylanthrone** molecule is predominantly nonpolar. Its large aromatic surface area facilitates van der Waals interactions (specifically London dispersion forces), while the carbonyl group introduces a minor polar character. The key to predicting its solubility lies in comparing these characteristics to those of the potential solvent.

- Nonpolar and Polar Aprotic Solvents: Solvents like toluene, chloroform, and dichloromethane are expected to be effective at dissolving **10,10-dimethylanthrone**. They can engage in favorable van der Waals interactions with the aromatic rings and are not hindered by strong, self-associating forces like hydrogen bonding.
- Polar Protic Solvents: Solvents such as water, methanol, and ethanol possess strong hydrogen-bonding networks. For a nonpolar solute like **10,10-dimethylanthrone** to dissolve, it must disrupt these powerful solvent-solvent interactions. The energy required to create a cavity in the solvent for the solute molecule is not sufficiently compensated by the weak solute-solvent interactions, resulting in poor solubility.

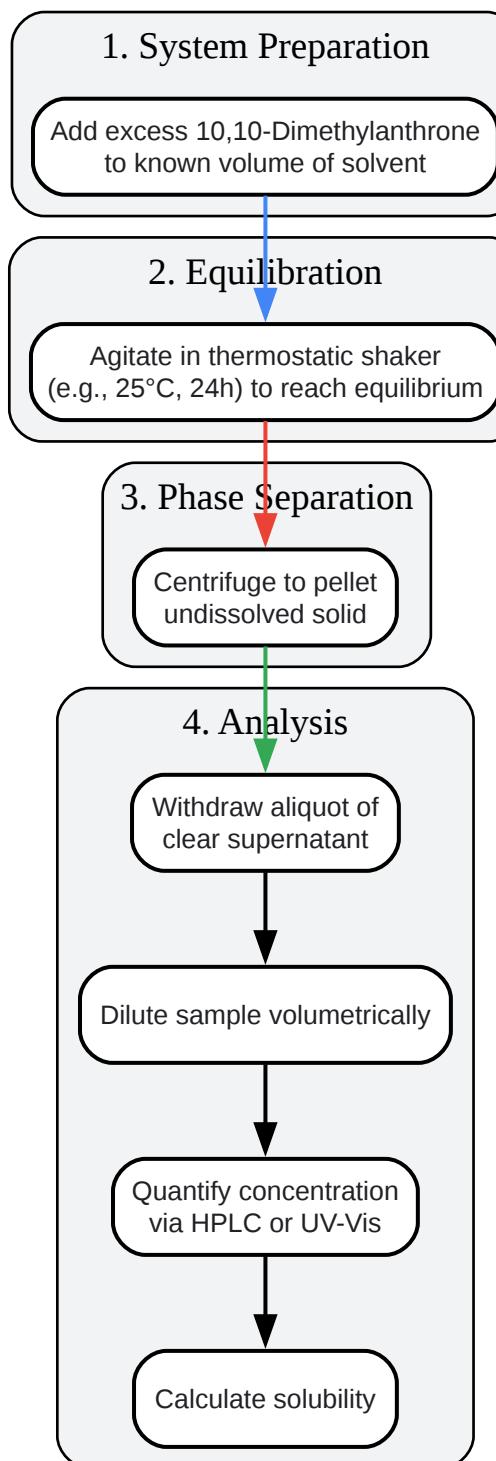
Quantitative Solubility Determination: An Experimental Protocol

To obtain reliable and reproducible solubility data, a standardized methodology is essential.

The following protocol describes an isothermal equilibrium method, a robust approach for determining the solubility of a crystalline solid.

Core Principle & Causality

This method relies on creating a saturated solution at a constant temperature, ensuring that the system has reached thermodynamic equilibrium. By adding an excess of the solid, we guarantee that the solvent is saturated and that any measured concentration represents the true solubility limit under the specified conditions. Centrifugation provides a clean and rapid separation of the supernatant from the excess solid without altering the temperature or composition of the saturated solution.


Materials & Equipment

- **10,10-Dimethylanthrone** (purity $\geq 98\%$)
- Analytical grade solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Acetone, THF, Methanol, Ethanol, Heptane, DMSO)
- Analytical balance (readability ± 0.1 mg)
- Scintillation vials or test tubes with solvent-resistant caps
- Thermostatic shaker bath or incubator
- Calibrated centrifuge
- Calibrated positive displacement pipettes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

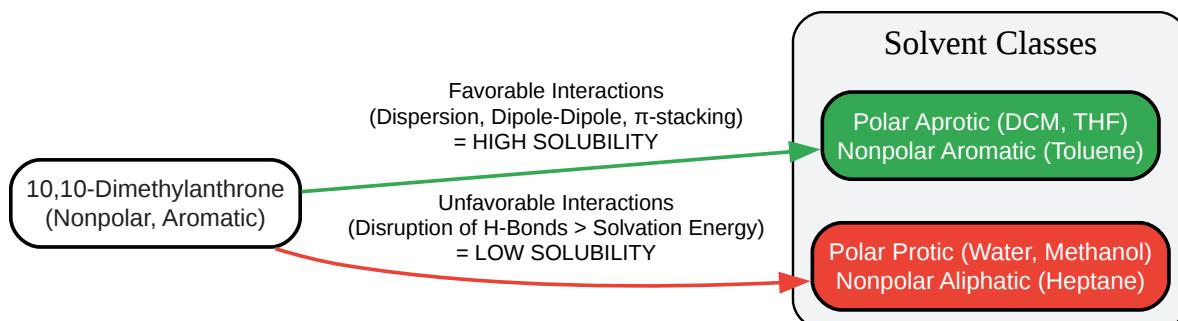
- Preparation: Add an excess amount of **10,10-dimethylanthrone** (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent.
- Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Remove the vials from the shaker. Allow them to stand for 30 minutes at the equilibration temperature. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the excess solid.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
- Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **10,10-dimethylanthrone**.
- Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Isothermal equilibrium method for solubility determination.

Solubility Profile of 10,10-Dimethylanthrone


While extensive quantitative data is not consolidated in the literature, a qualitative and semi-quantitative profile can be constructed from available datasheets and chemical principles.

Solvent	Solvent Class	Expected Solubility	Rationale & Citations
Dichloromethane	Polar Aprotic	Soluble	A common solvent for related compounds. [6] Its polarity and ability to engage in dipole-dipole and dispersion forces make it effective.
Chloroform	Polar Aprotic	Soluble to Slightly Soluble	Frequently cited as a solvent, though often qualified as "slightly" soluble, suggesting it is a good but not exceptional solvent. [1] [7] [8] [9]
Toluene	Nonpolar Aromatic	Soluble	Aromatic π - π stacking between toluene and the anthrone core provides favorable solute-solvent interactions. [4]
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	A versatile ether that can effectively solvate a wide range of organic compounds, including those with moderate polarity.
Acetone	Polar Aprotic	Soluble	Its polarity is sufficient to dissolve the solute.
Ethyl Acetate	Polar Aprotic	Soluble to Slightly Soluble	Similar to chloroform, it is often listed as providing slight solubility. [1] [7] [8] [9]

Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Sparingly Soluble	DMSO is a very strong, highly polar solvent; its self-associating forces are strong, making it less ideal for nonpolar solutes despite being aprotic.[10][11]
Methanol / Ethanol	Polar Protic	Slightly Soluble to Insoluble	The strong hydrogen-bonding network of alcohols is difficult for the nonpolar solute to disrupt. Solubility is expected to be low but may increase with heating.[12]
Heptane / Hexane	Nonpolar Aliphatic	Insoluble	While nonpolar, aliphatic hydrocarbons lack specific favorable interactions (like π -stacking) with the aromatic solute, making them poor solvents.
Water	Polar Protic	Insoluble	The parent anthrone is insoluble in water. [12] The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this hydrophobic molecule.

Visualizing Solute-Solvent Interactions

The interplay between the solute and various solvent classes determines the extent of solubility.

[Click to download full resolution via product page](#)

Caption: Correlation between intermolecular forces and solubility outcome.

Practical Consequences in the Laboratory

- Reaction Chemistry: For homogeneous reactions, solvents like Dichloromethane, THF, or Toluene are superior choices to ensure complete dissolution of **10,10-dimethylanthrone**.
- Purification by Crystallization: The low solubility in polar protic solvents like methanol and ethanol makes them excellent candidates for recrystallization. The compound can be dissolved in a minimal amount of a hot alcohol and will crystallize upon cooling, leaving more soluble impurities behind.
- Chromatography: In normal-phase column chromatography, a mobile phase consisting of a poor solvent (e.g., heptane) and a good solvent (e.g., ethyl acetate or dichloromethane) would be appropriate to achieve effective separation.

References

- Google AI Search. (n.d.). Buy 3,6-Dihydroxy-**10,10-dimethylanthrone**.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemistry of **10,10-Dimethylanthrone**: Properties and Uses.
- United States Biological. (n.d.). **10,10-Dimethylanthrone** CAS 5447-86-9.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). **10,10-Dimethylanthrone**. PubChem Compound Database.
- Home Sunshine Pharma. (n.d.). **10,10-Dimethylanthrone** CAS 5447-86-9.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- LibreTexts. (2023). Solubility of Organic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of **10,10-Dimethylanthrone**: A Chemist's Perspective.
- Wikipedia. (n.d.). Dimethyl sulfoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. usbio.net [usbio.net]
- 2. 10,10-Dimethylanthrone CAS 5447-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. usbio.net [usbio.net]
- 7. 10,10-Dimethylanthrone | 5447-86-9 [amp.chemicalbook.com]
- 8. 10,10-Dimethylanthrone | 5447-86-9 [chemicalbook.com]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Buy 3,6-Dihydroxy-10,10-dimethylanthrone [smolecule.com]
- To cite this document: BenchChem. [10,10-Dimethylanthrone solubility in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b028749#10-10-dimethylanthrone-solubility-in-common-lab-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com